molecular formula C16H13FO3 B3041855 5'-Fluoro-2'-hydroxy-4-methoxychalcone CAS No. 391-94-6

5'-Fluoro-2'-hydroxy-4-methoxychalcone

Cat. No. B3041855
CAS RN: 391-94-6
M. Wt: 272.27 g/mol
InChI Key: JOAXGODDHKAEDJ-XBXARRHUSA-N
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Description

The compound of interest, 5'-Fluoro-2'-hydroxy-4-methoxychalcone, is a derivative of chalcone, a molecule that forms the central core for a variety of important biological compounds. Chalcones are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and analgesic properties . They are also investigated for their photochromic properties, which are the ability to reversibly change color upon exposure to light . Moreover, the presence of a fluoro group can influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of chalcone derivatives typically involves an aldol condensation reaction. For instance, novel 4′-fluoro-2′-hydroxychalcones were synthesized via aldol condensation of 4′-fluoro-2′-hydroxyacetophenone with various substituted aldehydes, followed by cyclization with hydrazine hydrate . Similarly, other related compounds, such as 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, were synthesized through a multi-step process involving coupling reactions and catalytic reduction . These methods demonstrate the versatility and adaptability of synthetic routes to produce fluorinated chalcone derivatives with specific functional groups.

Molecular Structure Analysis

The molecular structure of chalcones and their derivatives is crucial in determining their biological activity. For example, the presence of methoxy and fluoro substituents can significantly affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets . The structural and spectral features of these compounds have been extensively studied, revealing that substituents can influence absorption spectra and molecular packing, which in turn affects their biological properties .

Chemical Reactions Analysis

Chalcones and their derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity. For instance, the synthesis of Schiff bases using chalcone derivatives involves the reaction with aldehydes to form compounds with potential antimicrobial activity . Additionally, the photochromic properties of chalcones are attributed to their ability to undergo photochemical conversion into different species, such as flavylium cations, under specific conditions . The reactivity of these compounds is also influenced by the presence of fluorine atoms, which can participate in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of fluorine atoms can increase the compound's lipophilicity, potentially affecting its cellular penetration and overall bioavailability . The presence of hydroxy and methoxy groups can lead to the formation of hydrogen bonds, which can stabilize certain tautomeric forms and influence the compound's solubility and reactivity . Furthermore, the photophysical properties, such as absorption and fluorescence, are affected by the substituents and the molecular conformation of the chalcone derivatives .

Scientific Research Applications

Tautomerism and Solvation

5'-Fluoro-2'-hydroxy-4-methoxychalcone exhibits interesting tautomeric behaviors in solution, existing as oxo tautomers with both conjugated and isolated double bonds in its ring structure. The presence of a zwitterionic structure, especially in solvents capable of specific solvation via hydrogen bonding, is a notable characteristic of this compound (Kheifets, Gindin, & Studentsov, 2006).

Synthesis of Hydroindolenones and Hydroquinolenones

This compound is used in the synthesis of hydroindolenones and hydroquinolenones, which are obtained through the oxidation of phenols. These compounds are synthesized using methods that involve methanol or pyridinium polyhydrogen fluoride, followed by an intramolecular conjugate addition (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

Photochromic System

2-Hydroxy-4'-methoxychalcone, a related compound, shows potential as a photochromic system with erasable optical memory and nondestructive readout ability. Its fatigue-resistant properties make it a novel candidate for photon-mode erasable systems, suitable for at least 10 write-and-erase cycles (Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000).

Antibacterial Properties

Hydroxy chalcones, such as Licochalcone A, have demonstrated antibacterial properties. The bioisosteric replacement of the 4'-hydroxy group in these compounds with varying degrees of acidity leads to more potent and soluble compounds, expanding their potential applications in medicinal chemistry (Nielsen, Boesen, Larsen, Schønning, & Kromann, 2004).

Excited-State Dynamics

The excited-state properties of 4-(dimethylamino)methoxychalcones, derivatives of 2'-hydroxychalcone, have been studied in different solvents. Their photophysical parameters, such as fluorescence quantum yields and lifetimes, are strongly dependent on solvent polarity, providing insights into their potential use in photochemical and photophysical applications (Song, Kuang, Wang, Guo, Guo, Zhang, & Xia, 2018).

Analgesic and Anti-inflammatory Agents

Novel 4'-fluoro-2'-hydroxychalcone derivatives have been synthesized and evaluated as antioxidant, anti-inflammatory, and analgesic agents. Certain derivatives showed significant activities in these areas, highlighting their potential in developing new therapeutic agents (Abdellatif, Elshemy, Salama, & Omar, 2015).

Future Directions

Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases . The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity . This suggests that 5’-Fluoro-2’-hydroxy-4-methoxychalcone and its derivatives could be promising candidates for future drug discovery and development.

properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAXGODDHKAEDJ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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